molecular formula C23H25F4N3O4S B12292149 2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide

2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide

Cat. No.: B12292149
M. Wt: 515.5 g/mol
InChI Key: AUIFRJWXYUNPPV-UHFFFAOYSA-N
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Description

2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide is a complex organic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridine core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrrolo[2,3-c]pyridine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the ethylsulfonyl, trifluoromethyl, and hydroxy groups through various organic transformations.

    Coupling Reactions: Final coupling of the functionalized pyrrolo[2,3-c]pyridine with the benzamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethylsulfonyl groups.

    Reduction: Reduction reactions can target the nitro and carbonyl functionalities.

    Substitution: The trifluoromethyl and fluorobenzamide groups can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and downstream biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H25F4N3O4S

Molecular Weight

515.5 g/mol

IUPAC Name

2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide

InChI

InChI=1S/C23H25F4N3O4S/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31)

InChI Key

AUIFRJWXYUNPPV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O

Origin of Product

United States

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